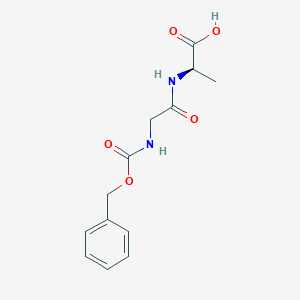

Z-Gly-D-ala-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIBGDNXMPNUHL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Z-Gly-D-Ala-OH in Bacterial Cell Wall Synthesis: A Technical Guide

Abstract

The bacterial cell wall, a structure essential for survival, is a primary target for antimicrobial agents. Its core component, peptidoglycan, is synthesized through a complex and highly regulated pathway. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics. This technical guide provides an in-depth exploration of bacterial cell wall synthesis with a specific focus on the role and potential applications of the synthetic dipeptide, Z-Gly-D-Ala-OH. We will delve into the enzymatic machinery of peptidoglycan biosynthesis, the critical function of the D-alanyl-D-alanine moiety, and how molecules like this compound can serve as powerful tools for researchers in microbiology and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental bacterial process.

Introduction: The Bacterial Cell Wall - A Fortress Under Siege

The bacterial cell wall is a remarkable and dynamic structure that encases the protoplast, providing mechanical strength and protection against osmotic lysis.[1][2][3][4] In most bacteria, the primary structural component of the cell wall is peptidoglycan, a massive polymer composed of glycan strands cross-linked by short peptides.[1][3][4] The integrity of this peptidoglycan sacculus is vital for bacterial viability, making its biosynthesis an attractive target for antibiotics.[2][5] Indeed, some of the most successful classes of antibiotics, including β-lactams and glycopeptides, function by disrupting peptidoglycan synthesis.[5][6]

The biosynthesis of peptidoglycan is a multi-stage process that spans the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the cell surface (in Gram-positive bacteria).[6][7] This intricate pathway involves a series of enzymatic reactions that are tightly regulated to ensure the proper assembly and remodeling of the cell wall during growth and division. A key building block in this process is the UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), which contains a terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[1][8] This D-Ala-D-Ala moiety is of central importance as it is directly involved in the crucial cross-linking step that confers rigidity to the peptidoglycan mesh.

This guide will focus on the terminal stages of peptidoglycan precursor synthesis and the subsequent transpeptidation reaction, and explore how synthetic molecules, exemplified by this compound (N-benzyloxycarbonyl-glycyl-D-alanine), can be utilized to probe and potentially inhibit these processes.

The Peptidoglycan Biosynthesis Pathway: A Step-by-Step Overview

The synthesis of the mature, cross-linked peptidoglycan can be broadly divided into three phases:

-

Phase 1: Cytoplasmic Synthesis of Precursors: This phase involves the synthesis of the soluble nucleotide-sugar precursor, UDP-MurNAc-pentapeptide.[7][9] This process begins with N-acetylglucosamine (GlcNAc) and proceeds through a series of enzymatic steps to attach a pentapeptide side chain to UDP-N-acetylmuramic acid (UDP-MurNAc). The final step in the formation of the pentapeptide is the addition of the D-Ala-D-Ala dipeptide, a reaction catalyzed by the essential enzyme D-Ala-D-Ala ligase (Ddl).[1][8]

-

Phase 2: Membrane-Associated Assembly: The completed UDP-MurNAc-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I.[7] Subsequently, a GlcNAc residue is added to form Lipid II. Lipid II, the complete peptidoglycan monomer, is then translocated across the membrane to the periplasmic space.[7][10]

-

Phase 3: Periplasmic Polymerization and Cross-linking: In the final phase, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by transglycosylases.[1][6] These linear polymers are then cross-linked by the action of transpeptidases, which form peptide bonds between adjacent stem peptides, releasing the terminal D-alanine in the process.[11][12][13] This cross-linking step is what ultimately provides the strength and rigidity to the cell wall.[1][4]

Diagram of the Peptidoglycan Biosynthesis Pathway:

Caption: Overview of the major stages of bacterial peptidoglycan biosynthesis.

The Crucial Role of D-Ala-D-Ala Ligase (Ddl)

D-Ala-D-Ala ligase (Ddl) is an essential cytoplasmic enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[1][8] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase to complete the pentapeptide side chain of the peptidoglycan precursor.[8][9] The reaction catalyzed by Ddl is a critical control point in cell wall synthesis, and its inhibition leads to a depletion of the necessary precursors for peptidoglycan assembly, ultimately resulting in cell death.[2]

Mechanism of Action of D-Ala-D-Ala Ligase

The catalytic mechanism of Ddl involves two sequential nucleophilic attacks. First, the carboxylate of one D-alanine molecule attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP. The second D-alanine molecule then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate, which leads to the formation of the D-Ala-D-Ala dipeptide and the release of inorganic phosphate.

Substrate Specificity of D-Ala-D-Ala Ligase

D-Ala-D-Ala ligases from different bacterial species exhibit a high degree of specificity for D-alanine.[14][15] However, some studies have shown that these enzymes can tolerate some variation in their substrates. For instance, Ddl from Thermotoga maritima has been shown to have broad substrate specificity, accepting other D-amino acids such as D-cysteine and D-serine.[15] This substrate flexibility has implications for the development of inhibitors, as molecules that mimic D-alanine or the D-Ala-D-Ala dipeptide can potentially bind to the active site and block the enzyme's function.

Transpeptidases: The Architects of Peptidoglycan Cross-linking

Transpeptidases, also known as penicillin-binding proteins (PBPs), are membrane-anchored enzymes that catalyze the final step of peptidoglycan synthesis: the formation of peptide cross-links between adjacent glycan strands.[11][12][13] This reaction is essential for the structural integrity of the cell wall.

The Transpeptidation Reaction

The transpeptidation reaction is a two-step process. In the first step, the active site serine of the transpeptidase attacks the peptide bond between the two terminal D-alanine residues of a donor pentapeptide, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[13] In the second step, the amino group from a neighboring peptide chain (the acceptor) attacks the acyl-enzyme intermediate, forming the cross-link and regenerating the free enzyme.[13]

Probing and Inhibiting Peptidoglycan Synthesis with this compound

Given the critical roles of D-Ala-D-Ala ligase and transpeptidases in bacterial cell wall synthesis, they are prime targets for the development of antibacterial agents. Synthetic substrate analogs are invaluable tools for studying the mechanisms of these enzymes and for screening for potential inhibitors.

The Rationale for Using this compound

This compound, or N-benzyloxycarbonyl-glycyl-D-alanine, is a synthetic dipeptide that bears structural resemblance to the native D-Ala-D-Ala dipeptide. The key features of this molecule that make it a compelling research tool are:

-

The D-Alanine Residue: The presence of a D-alanine at the C-terminus mimics the natural substrate of both D-Ala-D-Ala ligase (in the second binding site) and the recognition motif for transpeptidases.

-

The N-terminal Glycine: The substitution of the first D-alanine with glycine introduces a modification that can probe the substrate specificity of the enzymes. Studies have shown that glycine can be incorporated into peptidoglycan precursors under certain conditions, suggesting some level of tolerance by the biosynthetic enzymes.[16]

-

The N-terminal Benzyloxycarbonyl (Z) Group: This bulky hydrophobic group provides a significant modification to the N-terminus of the dipeptide. This can serve several purposes:

-

Increased Stability: The Z-group can protect the peptide from degradation by cellular peptidases.

-

Altered Binding Affinity: The presence of the Z-group can influence the binding of the molecule to the active site of the target enzyme, potentially acting as a competitive inhibitor.

-

Reporter Group Potential: While not inherently a reporter, the Z-group can be a handle for the attachment of fluorescent or other reporter molecules for use in binding assays.

-

Proposed Mechanism of Action of this compound

Based on its structure, this compound can be hypothesized to act as a competitive inhibitor of enzymes that recognize the D-Ala-D-Ala moiety.

Diagram of the Proposed Inhibitory Mechanism of this compound:

Caption: Proposed competitive inhibition of D-Ala-D-Ala ligase by this compound.

Potential interactions of this compound with key enzymes:

-

D-Ala-D-Ala Ligase (Ddl): this compound could act as a competitive inhibitor by binding to the active site of Ddl, likely competing with D-alanine for one or both of its binding sites. The bulky Z-group may prevent the proper conformational changes required for catalysis or sterically hinder the binding of the second D-alanine molecule.

-

Transpeptidases (PBPs): The D-Ala terminus of this compound could allow it to be recognized by the active site of transpeptidases. The N-terminal Z-Gly moiety would likely prevent it from acting as a substrate for the transpeptidation reaction. However, by occupying the active site, it could act as a competitive inhibitor, preventing the binding of the natural pentapeptide substrate.

Experimental Protocols

The utility of this compound as a research tool can be assessed through various biochemical and microbiological assays.

D-Ala-D-Ala Ligase Inhibition Assay

This assay measures the activity of D-Ala-D-Ala ligase by quantifying the amount of inorganic phosphate released from the hydrolysis of ATP during the ligation reaction.

Principle: The amount of phosphate produced is directly proportional to the enzyme activity. A decrease in phosphate production in the presence of this compound would indicate inhibition.

Materials:

-

Purified D-Ala-D-Ala ligase (e.g., from E. coli)

-

D-Alanine

-

ATP

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, D-alanine, and ATP.

-

Add varying concentrations of this compound to the wells of a microplate. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified D-Ala-D-Ala ligase to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Principle: If this compound inhibits a crucial step in cell wall synthesis, it should prevent bacterial growth.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

96-well microplate

-

Microplate incubator and reader

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity (bacterial growth).

Data Presentation

The following table summarizes the key enzymes involved in the terminal stages of peptidoglycan precursor synthesis and cross-linking, which are the potential targets for this compound.

| Enzyme | Location | Function | Substrates | Potential Role of this compound |

| D-Ala-D-Ala Ligase (Ddl) | Cytoplasm | Catalyzes the formation of the D-Ala-D-Ala dipeptide. | D-Alanine, ATP | Competitive inhibitor |

| Transpeptidase (PBP) | Cell Membrane | Catalyzes the cross-linking of peptidoglycan chains. | Peptidoglycan pentapeptide | Competitive inhibitor |

Conclusion and Future Directions

As a structural analog of the D-Ala-D-Ala dipeptide with a significant N-terminal modification, this compound is well-positioned to act as a competitive inhibitor for key enzymes such as D-Ala-D-Ala ligase and transpeptidases. The experimental protocols outlined in this guide provide a framework for systematically evaluating its inhibitory activity and elucidating its precise mechanism of action.

Future research should focus on:

-

Enzyme Kinetics: Detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ) for D-Ala-D-Ala ligase and various transpeptidases.

-

Structural Biology: Co-crystallization of this compound with its target enzymes to gain structural insights into its binding mode and to guide the design of more potent inhibitors.

-

In Vivo Efficacy: Further investigation of its antimicrobial activity against a broader range of bacterial pathogens, including multidrug-resistant strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs with modifications to the Z-group, the glycine residue, and the D-alanine residue to establish a clear SAR.

By systematically exploring the potential of molecules like this compound, the scientific community can continue to develop new strategies to combat the growing threat of antibiotic resistance and safeguard public health.

References

-

Evolution of structure and substrate specificity in D-alanine:D-alanine ligases and related enzymes. (n.d.). PubMed. [Link]

-

Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589. (2006). PubMed. [Link]

-

Substrate recognition by a peptide-aminoacyl-tRNA ligase. (2025). PNAS. [Link]

-

Specific Labeling of Peptidoglycan Precursors as a Tool for Bacterial Cell Wall Studies. (n.d.). Semantic Scholar. [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis. (2008). FEMS Microbiology Reviews. [Link]

-

Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. (n.d.). PMC. [Link]

-

Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. (n.d.). Queen's University Belfast. [Link]

-

A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. (n.d.). PNAS. [Link]

-

THE SIGNIFICANCE OF D-ALANYL-D-ALANLNE TERM1NI IN THE BIOSYNTHESIS OF BACTERIAL CELL WALLS AND THE ACTION OF PENICILLIN, VANCOMY. (n.d.). iupac. [Link]

-

Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. (n.d.). PMC. [Link]

-

Bacterial Cell Wall Synthesis: New Insights from Localization Studies. (n.d.). PMC. [Link]

-

The l,d-transpeptidation pathway is inhibited by antibiotics of the β-lactam class in Clostridioides difficile. (2025). PMC. [Link]

-

Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. (2024). MDPI. [Link]

-

Peptidoglycan remodeling in response to cell wall acting antibiotics in Bacillus subtilis. (2023). bioRxiv. [Link]

-

Cell Wall Biosynthesis Inhibitor. (n.d.). Creative Biolabs. [Link]

-

Structure-based modification of D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589 for depsipeptide synthesis. (n.d.). Waseda University. [Link]

-

Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. (n.d.). ResearchGate. [Link]

-

Peptidoglycan: Structure, Synthesis, and Regulation. (n.d.). PMC. [Link]

-

Peptidoglycan Molecular Structure. (n.d.). Glycopedia. [Link]

-

The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (n.d.). ResearchGate. [Link]

-

Mode of action of glycine on the biosynthesis of peptidoglycan. (n.d.). PubMed. [Link]

-

Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. (n.d.). PMC. [Link]

-

Rational Design of Plant-Derived Protein Ligases with Altered Substrate Specificity. (2026). ACS Publications. [Link]

-

D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2025). ASM Journals. [Link]

-

Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. (2015). MDPI. [Link]

-

Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). Semantic Scholar. [Link]

-

Design and Synthesis of d-Ala-d-Ala Silica Gel for a Binding Mode-Based Physicochemical Screening Method. (n.d.). PMC. [Link]

-

Peptidoglycan biosynthesis in bacteria and its inhibition. (n.d.). Mechanisms of action of antibiotics. [Link]

-

Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. (2023). MDPI. [Link]

Sources

- 1. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 2. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidoglycan Molecular Structure - Glycopedia [glycopedia.eu]

- 5. pharmacy180.com [pharmacy180.com]

- 6. mdpi.com [mdpi.com]

- 7. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evolution of structure and substrate specificity in D-alanine:D-alanine ligases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate specificity of thermostable D-alanine-D-alanine ligase from Thermotoga maritima ATCC 43589 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mode of action of glycine on the biosynthesis of peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Z-Gly-D-Ala-OH as a Mimic of the D-Ala-D-Ala Terminus

Abstract

This technical guide provides a comprehensive exploration of Z-Gly-D-Ala-OH as a molecular mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial peptidoglycan precursors. The D-Ala-D-Ala motif is a critical target for last-resort antibiotics, most notably vancomycin. Understanding the principles of molecular mimicry, as exemplified by this compound, is paramount for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents and the study of antibiotic resistance. This guide delves into the biochemical significance of the D-Ala-D-Ala terminus, the rationale for its mimicry, the synthesis and chemical properties of this compound, and its application in studying antibiotic-target interactions. Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge to leverage such mimics in their work.

The Central Role of the D-Ala-D-Ala Terminus in Bacterial Cell Wall Biosynthesis

The structural integrity of most bacteria is maintained by a rigid, mesh-like polymer called peptidoglycan. The biosynthesis of this essential cell wall component is a complex, multi-step process that culminates in the cross-linking of linear glycan chains by a network of peptide stems. A key architectural feature of these peptide stems is the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[1][2][3][4] This terminus serves as the recognition site and substrate for DD-transpeptidases, the enzymes responsible for catalyzing the formation of peptide cross-links that give the cell wall its strength and rigidity. The vital role of the D-Ala-D-Ala terminus in bacterial survival makes it an attractive target for antimicrobial intervention.

The glycopeptide antibiotic vancomycin exerts its potent bactericidal activity by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6] This binding event sterically hinders the subsequent transglycosylation and transpeptidation steps, effectively halting cell wall synthesis and leading to bacterial cell lysis.

The Rise of Vancomycin Resistance: A Shift in the Terminus

The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), poses a significant threat to global health. Resistance is primarily mediated by a reprogramming of the peptidoglycan biosynthesis pathway.[7] In resistant strains, the terminal D-Ala is replaced with D-lactate (D-Lac) or, less commonly, D-serine (D-Ser), resulting in a D-Ala-D-Lac or D-Ala-D-Ser terminus. This seemingly subtle change, the substitution of an amide bond with an ester bond in the case of D-Ala-D-Lac, leads to a 1000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[8][9] This is due to the loss of a crucial hydrogen bond and the introduction of electrostatic repulsion between the lone pair of electrons on the ester oxygen and the carbonyl oxygen of vancomycin's peptide backbone.

This compound: A Synthetic Mimic for Probing Molecular Interactions

To study the intricate interactions between antibiotics like vancomycin and the D-Ala-D-Ala terminus, and to screen for new molecules that can overcome resistance, researchers rely on synthetic mimics. This compound is a representative example of such a mimic.

Rationale for the this compound Structure

The design of this compound incorporates two key features that make it an effective mimic of the natural D-Ala-D-Ala terminus:

-

The D-Ala-D-Ala Core: This dipeptide sequence is the fundamental recognition element for vancomycin and the transpeptidase enzymes.

Chemical Properties

| Property | Value |

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents, sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through standard solution-phase peptide coupling methods. A general protocol is outlined below.

Materials

-

Z-Gly-OH (N-Benzyloxycarbonyl-glycine)

-

D-Alanine methyl ester hydrochloride (H-D-Ala-OMe·HCl)

-

Coupling agent (e.g., DCC, EDC/HOBt)

-

Base (e.g., N-methylmorpholine, triethylamine)

-

Solvents (e.g., Dichloromethane, Dimethylformamide)

-

Aqueous acid and base for workup (e.g., HCl, NaHCO3)

-

Drying agent (e.g., Na2SO4, MgSO4)

Step-by-Step Protocol

-

Preparation of Z-Gly-D-Ala-OMe:

-

Dissolve H-D-Ala-OMe·HCl in a suitable organic solvent (e.g., DCM).

-

Add a base (e.g., NMM) to neutralize the hydrochloride salt and stir for 15-30 minutes at 0 °C.

-

In a separate flask, dissolve Z-Gly-OH and a coupling agent (e.g., HOBt) in the same solvent.

-

Add the coupling agent (e.g., EDC) to the Z-Gly-OH solution and stir for 15 minutes at 0 °C.

-

Add the neutralized D-alanine methyl ester solution to the activated Z-Gly-OH solution.

-

Allow the reaction to proceed at room temperature overnight.

-

-

Workup and Purification of Z-Gly-D-Ala-OMe:

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, dilute base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization.

-

-

Saponification to this compound:

-

Dissolve the purified Z-Gly-D-Ala-OMe in a suitable solvent mixture (e.g., THF/water).

-

Add an aqueous solution of a base (e.g., 1N NaOH or LiOH) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with dilute acid (e.g., 1N HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield this compound.

-

Biophysical Characterization of the Interaction with Vancomycin

While specific data for this compound is not available, the following protocols describe how a researcher would characterize the binding of such a mimic to vancomycin.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions. It provides information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Prepare a solution of vancomycin (typically in the ITC cell) and this compound (in the syringe) in the same buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Equilibrate the instrument at the desired temperature (e.g., 25 °C).

-

Perform a series of injections of the this compound solution into the vancomycin solution.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

Expected Results for a D-Ala-D-Ala Mimic: The binding of N-acylated D-Ala-D-Ala analogues to vancomycin is typically characterized by a favorable enthalpic contribution (negative ΔH) due to the formation of multiple hydrogen bonds, and a smaller, often unfavorable, entropic contribution (negative TΔS).[8][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecular interactions in solution. Chemical shift perturbation studies and Nuclear Overhauser Effect (NOE) experiments can identify the specific atoms involved in the binding interface.[12][14][15][16]

Protocol:

-

Sample Preparation:

-

Prepare samples of ¹⁵N-labeled vancomycin (if available) and unlabeled this compound in a suitable buffer containing D₂O.

-

Acquire a reference spectrum of vancomycin alone.

-

-

Titration Experiment:

-

Titrate the vancomycin solution with increasing concentrations of this compound.

-

Acquire a series of ¹H-¹⁵N HSQC spectra at each titration point.

-

-

Data Analysis:

-

Monitor the chemical shift changes of the amide protons and nitrogens of vancomycin upon addition of the mimic.

-

Map the residues with significant chemical shift perturbations onto the structure of vancomycin to identify the binding site.

-

Perform NOESY experiments on the complex to identify through-space interactions between the mimic and the antibiotic, providing distance restraints for structural modeling.[15]

-

Probing Enzyme Inhibition

This compound and similar mimics can be used to investigate the inhibition of enzymes involved in peptidoglycan biosynthesis.

D-Ala-D-Ala Ligase (Ddl) Inhibition Assay

Ddl catalyzes the ATP-dependent ligation of two D-alanine molecules. Inhibition of this enzyme would disrupt the supply of the D-Ala-D-Ala dipeptide.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, ATP, and D-alanine.

-

Add varying concentrations of the inhibitor (this compound).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding purified D-Ala-D-Ala ligase.

-

Incubate at 37 °C for a defined period.

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition at each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Transpeptidase (PBP) Inhibition Assay

Transpeptidases, also known as Penicillin-Binding Proteins (PBPs), are the enzymes that carry out the final cross-linking step of peptidoglycan synthesis.

Protocol:

-

Substrate Preparation:

-

Prepare a suitable donor substrate, which is typically a synthetic peptidoglycan precursor analogue.

-

Prepare an acceptor substrate, which can be a simple amino acid or a peptide.

-

-

Enzyme Reaction:

-

Incubate the purified transpeptidase with the donor and acceptor substrates in the presence and absence of the inhibitor (this compound).

-

-

Detection:

-

The extent of cross-linking can be determined by various methods, including HPLC or mass spectrometry, to separate and quantify the cross-linked product from the unreacted substrates.

-

-

Data Analysis:

-

Compare the amount of product formed in the presence and absence of the inhibitor to determine the percentage of inhibition.

-

Structural Elucidation of the Mimic-Target Complex

X-ray crystallography can provide atomic-level details of how a mimic like this compound binds to its target.

Crystallization of the Vancomycin-Mimic Complex

Protocol:

-

Complex Formation:

-

Prepare a concentrated solution of vancomycin and the D-Ala-D-Ala mimic in a suitable buffer.[15] The mimic is typically added in slight molar excess.

-

-

Crystallization Screening:

-

Use a high-throughput screening approach with various crystallization screens to identify initial crystallization conditions.

-

Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion.

-

-

Optimization and Crystal Growth:

-

Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the structure to obtain a high-resolution model of the complex.

-

Insights from Structural Studies: Crystal structures of vancomycin in complex with D-Ala-D-Ala analogues have been instrumental in visualizing the five crucial hydrogen bonds that anchor the dipeptide in the binding pocket of the antibiotic.[1][5] These structures also clearly illustrate how the substitution of the terminal D-Ala with D-Lac disrupts this hydrogen bonding network, providing a molecular basis for vancomycin resistance.[1]

Conclusion

This compound serves as a valuable tool for dissecting the molecular intricacies of antibiotic action and resistance. While this guide uses this compound as a representative example, the principles and experimental methodologies described are broadly applicable to a wide range of D-Ala-D-Ala mimics. By employing these synthetic analogues in conjunction with biophysical, biochemical, and structural biology techniques, researchers can gain deeper insights into the mechanisms of peptidoglycan biosynthesis and its inhibition. This knowledge is fundamental to the rational design of novel antibacterial agents that can circumvent existing resistance mechanisms and address the urgent need for new therapies to combat multidrug-resistant pathogens.

References

-

BioHippo. (n.d.). E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100. Retrieved from [Link]

-

ProFoldin. (n.d.). E. coli D-Alanine :D-Alanine Ligase Assay Kits. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Vancomycin mimicry: towards new supramolecular antibiotics. Organic & Biomolecular Chemistry. [Link]

- (2026, February 15). Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs.

- McCafferty, D. G., Cudic, P., Frankel, B. A., Vendeville, S., & Walsh, C. T. (1999). VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?. Chemistry & biology, 6(8), R233-R237.

- MicroCal. (n.d.). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes.

- Bio-protocol. (2017). Isothermal titration calorimetry. Bio-protocol, 7(12), e2343.

- Pratt, R. F. (1991). Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. Antimicrobial agents and chemotherapy, 35(7), 1342-1347.

-

Protocols.io. (2025, June 27). Isothermal Titration Calorimetry ITC. Retrieved from [Link]

-

PubChem. (n.d.). Z-Gly-Phe-Ala-OH. Retrieved from [Link]

- Porcelli, F., & Bechinger, B. (2014). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(10), 2425-2433.

- Loll, P. J., Bevivino, A. E., Korty, B. D., & Axelsen, P. H. (2024). Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCrJ, 11(Pt 2), 160-168.

- Salnikov, E. S., Glattard, E., Lointier, M., Raya, J., Juhl, D. W., Saad, A., & Bechinger, B. (2022). Chapter 20: New Concepts for the Mechanisms of Action of Antimicrobial Peptides from Solid-state NMR Investigations. In NMR Spectroscopy for Probing Functional Dynamics at Biological Interfaces (pp. 583-613). Royal Society of Chemistry.

- Loll, P. J., & Axelsen, P. H. (2024). Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. IUCrJ, 11(Pt 2), 160-168.

- Pratt, R. F. (1991). Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein. Antimicrobial agents and chemotherapy, 35(7), 1342-1347.

-

PrepChem.com. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Retrieved from [Link]

- Porcelli, F., & Bechinger, B. (2014). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1838(10), 2425-2433.

-

MoBiTec. (n.d.). D-Alanine Ligase Assay Kit Plus-100 (ProFoldin Product Code: DDA100KE). Retrieved from [Link]

- (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.

- Gruninger, T. R., & Schirch, D. M. (2019). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Journal of Biological Chemistry, 294(4), 1334-1345.

- Nitanai, Y., Fujisawa, T., & Yamaizumi, Z. (2009). Crystal structures of the complexes between vancomycin and cell-wall precursor analogs. Journal of molecular biology, 385(4), 1081-1092.

- Google Patents. (n.d.). JPH05244964A - Method for crystallizing vancomycin-based antibiotic.

- TA Instruments. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.

- (n.d.). NMR sample preparation guidelines.

-

PubChem. (n.d.). Z-D-Ala-Ala-OH. Retrieved from [Link]

- Caveney, N. A., & Vocadlo, D. J. (2018). Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. Journal of the American Chemical Society, 140(12), 4236-4240.

- Yutaka, Y., & Snead, O. C. (1997). Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. Journal of pharmaceutical sciences, 86(9), 1044-1047.

-

Scientific Update. (2025, December 9). Solid Form Strategies for Screening, Crystallization and Purification of Peptides: Vancomycin, a Case Study. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical reviews, 109(6), 2455-2504.

- Zidar, N., Tomasic, T., & Mašič, L. P. (2023). Discovery of a fragment hit compound targeting D-Ala: D-Ala ligase of bacterial peptidoglycan biosynthesis. Journal of enzyme inhibition and medicinal chemistry, 38(1), 219-228.

-

Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]

- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Prokhira, E., Blundell, T. L., & Abell, C. (2017). Inhibition of D-Ala: D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine.

-

Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

Sources

- 1. ebiohippo.com [ebiohippo.com]

- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Vancomycin mimicry: towards new supramolecular antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01381A [pubs.rsc.org]

- 6. E. coli D-Alanine: D-Alanine Ligase Assay Kit Plus-100 (ProFoldin Product Code: DDA100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. protocols.io [protocols.io]

- 13. Z-Gly-Phe-Ala-OH | C22H25N3O6 | CID 14805787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

- 17. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

Z-Gly-D-Ala-OH: A Comprehensive Technical Guide to its Structure, Function, and Application in Antimicrobial Drug Discovery

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance. We will explore the multifaceted nature of Z-Gly-D-Ala-OH, a synthetic dipeptide that has proven indispensable in the study of bacterial cell wall biosynthesis. This guide will provide a detailed understanding of its molecular architecture, its functional role as a probe for key bacterial enzymes, and its practical applications in the development of novel therapeutic agents.

The Molecular Blueprint of a Potent Research Tool: this compound

This compound, or N-carbobenzoxy-glycyl-D-alanine, is a meticulously designed synthetic dipeptide that serves as a structural analog of the D-Alanyl-D-Alanine terminus of peptidoglycan precursors.[1] This mimicry is the cornerstone of its utility as a powerful tool in antibacterial research.

A closer look at its structure reveals three key functional components:

-

N-terminal Carbobenzoxy (Z) Group: This bulky, aromatic group, formally known as a benzyloxycarbonyl group, is a common N-terminal protecting group in peptide synthesis.[2] Its primary role is to prevent unwanted side reactions at the amino terminus of the glycine residue.[2] From a functional perspective in enzyme assays, the hydrophobic nature of the Z-group can enhance the affinity of the molecule for the active sites of target enzymes.

-

Glycine (Gly) Residue: As the simplest amino acid, glycine provides a flexible linker within the dipeptide structure. This flexibility can be crucial for the proper positioning of the D-alanine residue within the enzyme's active site.

-

D-Alanine (D-Ala) Residue: This is the most critical component for its biological specificity. The D-configuration of alanine is a hallmark of bacterial peptidoglycan, a structure not found in eukaryotes.[3] This makes enzymes that recognize and process D-alanine-containing peptides highly specific and attractive targets for antibiotic development.[3]

The terminal carboxyl group (-OH) offers a site for chemical modification, enabling the synthesis of a variety of derivatives used in diverse assay formats.

Probing the Achilles' Heel of Bacteria: Targeting Cell Wall Synthesis

The scientific value of this compound is rooted in its ability to interact with enzymes that are essential for the integrity of the bacterial cell wall. By acting as a substrate or a competitive inhibitor, it allows for the detailed study of these enzymes, which are the targets of some of our most effective antibiotics.

Interrogating Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a family of bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, namely the transpeptidation reaction that cross-links adjacent peptide side chains.[4] This cross-linking is vital for the structural rigidity of the cell wall.[4] Beta-lactam antibiotics, like penicillin, exert their bactericidal effect by irreversibly acylating the active site serine of PBPs, thereby inhibiting their function.[5]

This compound and its derivatives are invaluable substrates for assaying the DD-carboxypeptidase activity of PBPs, a reaction that involves the hydrolysis of the terminal D-alanine from the pentapeptide precursor.[6]

Experimental Workflow: A Chromogenic PBP DD-Carboxypeptidase Assay

Caption: Workflow for a PBP DD-carboxypeptidase assay using a chromogenic this compound analog.

A Tool to Study D-alanine:D-alanine Ligase (Ddl)

D-alanine:D-alanine ligase (Ddl) is a crucial cytoplasmic enzyme that catalyzes the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide. This dipeptide is subsequently added to the growing peptidoglycan precursor. The essential nature of this enzyme makes it a validated target for antibiotics, such as D-cycloserine.

While this compound is not a direct substrate for the ligation reaction, its structural similarity to the product allows it to be used in inhibitor screening assays. Potential inhibitors can be identified by their ability to compete with the binding of D-Ala-D-Ala or its analogs to the enzyme.

Practical Applications in Antimicrobial Drug Discovery

The unique properties of this compound make it a versatile tool throughout the drug discovery and development process, from initial screening to detailed mechanistic studies.

High-Throughput Screening (HTS) for Enzyme Inhibitors

Derivatives of this compound are readily adaptable for high-throughput screening (HTS) campaigns aimed at discovering new inhibitors of PBPs or Ddl. For example, a fluorogenic derivative can be synthesized where the terminal carboxyl group is linked to a quenching molecule. Enzymatic cleavage would then result in a measurable increase in fluorescence.

Logical Flow of an HTS Campaign for PBP Inhibitors

Caption: A generalized workflow for a high-throughput screening campaign to identify PBP inhibitors.

Elucidating Enzyme Kinetics and Inhibition Mechanisms

For "hit" compounds identified in primary screens, this compound-based substrates are instrumental in performing detailed kinetic analyses. These studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), which are critical parameters for lead optimization.

Hypothetical Kinetic Data for PBP Inhibitors

| Compound | Target PBP | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Inhibitor X | PBP2a | 12.5 | 5.8 | Competitive |

| Inhibitor Y | PBP3 | 2.3 | 0.9 | Non-competitive |

| Inhibitor Z | PBP1b | 35.1 | 15.2 | Competitive |

Detailed Experimental Protocol: A Generic DD-Carboxypeptidase Assay

This protocol provides a framework for measuring the DD-carboxypeptidase activity of a PBP using a generic N-acylated dipeptide substrate like this compound. The detection of the released D-alanine can be achieved through a coupled enzyme assay.[2]

Materials:

-

Purified soluble PBP

-

This compound substrate

-

D-amino acid oxidase (DAO)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or another suitable HRP substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in assay buffer.

-

Prepare a detection cocktail containing DAO, HRP, and Amplex Red in assay buffer.

-

Prepare serial dilutions of test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test compound or DMSO (for controls).

-

Add 48 µL of a solution containing the PBP enzyme and this compound substrate in assay buffer.

-

Incubate for 30 minutes at 37°C to allow the DD-carboxypeptidase reaction to proceed.

-

-

Detection:

-

Add 50 µL of the detection cocktail to each well to initiate the coupled enzyme reaction.

-

Incubate for an additional 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Concluding Remarks and Future Directions

This compound stands as a testament to the power of chemical biology in dissecting complex biological processes. Its role as a specific and versatile tool for studying the enzymes of bacterial cell wall synthesis has significantly contributed to our understanding of antibiotic action and resistance. As the threat of multidrug-resistant bacteria continues to grow, the innovative use of such molecular probes will be more critical than ever. Future research will likely focus on the development of novel this compound derivatives with enhanced properties, such as in vivo stability and cell permeability, to enable the study of these essential enzymes in their native cellular environment.

References

-

Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Reaction mechanism of Ddl. doi:10.1371/journal.pone.0039922.g002 | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. (2026, January 13). MDPI. Retrieved February 20, 2026, from [Link]

-

Peptidase activity and substrate mimetics of PBPs. (A) The... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 20, 2026, from [Link]

-

Characterization of PBP-fluorophore conjugates. (A) PBPs undergo a... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Bacterial Cell Wall Synthesis: New Insights from Localization Studies. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017, December 5). Nature. Retrieved February 20, 2026, from [Link]

-

Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

penicillin-binding proteins: structure and role in peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. (2008, March 15). Oxford Academic. Retrieved February 20, 2026, from [Link]

-

Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. (2017, March 13). PMC. Retrieved February 20, 2026, from [Link]

-

Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall. (2005, June 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. (2012, January 31). Radboud Repository. Retrieved February 20, 2026, from [Link]

-

PBP-A, a cyanobacterial DD-peptidase with high specificity for amidated muropeptides, exhibits pH-dependent promiscuous activity harmful to Escherichia coli. (2024, June 18). Apollo. Retrieved February 20, 2026, from [Link]

-

Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Breaking down the cell wall: Still an attractive antibacterial strategy. (2022, September 22). Frontiers. Retrieved February 20, 2026, from [Link]

-

Fluorogenic coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. (2000, December 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. (2008, March 15). Oxford Academic. Retrieved February 20, 2026, from [Link]

-

Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. (2020, November 18). MDPI. Retrieved February 20, 2026, from [Link]

-

Discovery of a Potent Antimicrobial Peptide Through Rational Design: A New Frontier in Pathogen Control. (2025, July 11). MDPI. Retrieved February 20, 2026, from [Link]

-

Paving the Way to Better Gram-Negative Antimicrobial Discovery. (2023, September 18). Future of Personal Health. Retrieved February 20, 2026, from [Link]

-

New approaches to antibiotic discovery. (n.d.). Fingerprint. Retrieved February 20, 2026, from [Link]

-

Accelerating the discovery of antibacterial compounds using pathway-directed whole cell screening. (2016, August 16). PMC. Retrieved February 20, 2026, from [Link]

-

d-alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

-

D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2025, June 12). ASM. Retrieved February 20, 2026, from [Link]

Sources

- 1. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Gly-D-Ala-OH: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-glycyl-D-alanine (Z-Gly-D-Ala-OH), a dipeptide of significant interest in the study of bacterial cell wall biosynthesis and as a building block in synthetic peptide chemistry. By integrating fundamental physicochemical properties with detailed experimental insights, this document serves as an authoritative resource for researchers in medicinal chemistry, microbiology, and drug development.

Core Molecular Characteristics

This compound is a protected dipeptide composed of glycine and the D-enantiomer of alanine. The N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z) group, a common protecting group in peptide synthesis that imparts stability and can be selectively removed under specific conditions. The presence of D-alanine is of particular biological significance, as it is a key component of the peptidoglycan layer in bacterial cell walls.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | [] |

| Synonyms | N-[N-(Benzyloxycarbonyl)glycyl]-D-alanine, Cbthis compound | [] |

| CAS Number | 19245-97-7 | [] |

| Molecular Formula | C13H16N2O5 | [] |

| Molecular Weight | 280.28 g/mol | [] |

| Appearance | White to off-white powder or solid | [2] |

| Storage | 2-8 °C, sealed in a dry environment | [2] |

| Solubility | While specific quantitative data for this compound is not readily available, protected amino acids and dipeptides are generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol is moderate, and it is expected to have low solubility in water and nonpolar solvents.[3][4] |

Spectroscopic Profile

Accurate characterization of this compound is essential for its use in research and development. While experimental spectra for this specific dipeptide are not widely published, the following provides an expected spectroscopic profile based on its chemical structure and data from closely related compounds.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the glycine and D-alanine residues, as well as the benzyloxycarbonyl protecting group. Key expected signals include a doublet for the α-proton of the D-alanine residue, a singlet or multiplet for the methylene protons of the glycine residue, and aromatic protons from the benzyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the 13 carbon atoms in the molecule. Expected chemical shifts include signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the glycine and D-alanine residues.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group.

-

N-H stretching vibrations from the amide group.

-

C-H stretching from the aromatic and aliphatic portions.

-

Strong C=O stretching from the carboxylic acid and amide carbonyl groups.

-

C-N stretching and N-H bending vibrations.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The expected exact mass can be calculated from its molecular formula, and techniques such as Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺.

Synthesis and Purification Strategies

The synthesis of this compound can be approached through both enzymatic and chemical methods. The choice of method depends on factors such as desired scale, purity requirements, and available resources.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic peptide synthesis offers a milder and more stereospecific alternative to traditional chemical methods. The protease papain is known to catalyze the formation of peptide bonds and can be employed for the synthesis of this compound.[][5]

Workflow for Papain-Catalyzed Synthesis of this compound

Caption: Enzymatic synthesis of this compound using papain.

Detailed Protocol for Papain-Catalyzed Synthesis:

-

Substrate Preparation: Dissolve Z-Gly-OMe (the N-protected glycine ester) and an excess of D-alanine in a suitable aqueous buffer (e.g., phosphate buffer, pH 8.0).[4]

-

Enzyme Addition: Add papain to the reaction mixture. The enzyme concentration should be optimized for the specific reaction scale.[4]

-

Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with constant stirring.[4][6] The progress of the reaction can be monitored by techniques such as HPLC.

-

Product Isolation: As the dipeptide forms, it may precipitate from the aqueous solution.[5] The product can be collected by filtration or centrifugation.

-

Purification: The collected solid should be washed with water to remove unreacted starting materials and the enzyme, followed by drying under vacuum.

Chemical Synthesis: A Versatile and Scalable Method

Standard solution-phase peptide synthesis using coupling reagents is a well-established method for preparing dipeptides like this compound. A common approach involves the use of dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation and suppress racemization.

Workflow for Chemical Synthesis of this compound

Caption: Chemical synthesis of this compound via DCC/HOBt coupling.

Detailed Protocol for Chemical Synthesis:

-

Activation of Z-Gly-OH: Dissolve Z-Gly-OH and HOBt in an anhydrous solvent such as DMF or DCM. Cool the solution in an ice bath and add DCC. Stir the mixture for a period to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve the D-alanine ester hydrochloride and a base (e.g., N,N-diisopropylethylamine - DIPEA) in the same anhydrous solvent. Add this solution to the activated Z-Gly-OH mixture. Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

-

Workup: The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then subjected to an aqueous workup (e.g., washing with dilute acid, base, and brine) to remove excess reagents and byproducts.

-

Ester Hydrolysis: The resulting protected dipeptide ester is then hydrolyzed (saponified) using a base such as sodium hydroxide in a suitable solvent system (e.g., methanol/water) to yield the carboxylic acid.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Purification and Analysis by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of and purifying synthetic peptides.[7]

General HPLC Protocol for Analysis and Purification:

-

Column: A C18 reversed-phase column is typically used.[8]

-

Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.[8][9]

-

Detection: The peptide is monitored by UV absorbance at 210-220 nm.[7]

-

Purification: For preparative HPLC, the crude product is dissolved in a minimal amount of the mobile phase, filtered, and injected onto the column. Fractions are collected and their purity is assessed by analytical HPLC. Pure fractions are pooled and lyophilized to obtain the final product as a fluffy white powder.[9]

Biological Significance and Applications

The inclusion of a D-alanine residue in this compound makes it a molecule of significant interest in the context of bacterial cell wall biology. The bacterial cell wall is composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptides that typically terminate in a D-Ala-D-Ala sequence.[10]

Probing Bacterial Cell Wall Biosynthesis

The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs).[11] These enzymes recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-alanine, and form a new peptide bond with an acceptor peptide from an adjacent glycan strand.[11][12]

This compound can serve as a simplified analog of the natural substrate for these enzymes. Its potential applications in this area include:

-

Enzyme Inhibition Studies: As a structural mimic of the D-Ala-D-Ala terminus, this compound and similar dipeptides can be investigated as potential inhibitors of transpeptidases.[13] By binding to the active site of the enzyme, they could prevent the natural cross-linking process, thereby weakening the bacterial cell wall.

-

Mechanistic Probes: Labeled versions of this compound could be used to study the kinetics and mechanism of transpeptidase activity.[14]

-

Development of Novel Antibiotics: Understanding the interactions between simple D-amino acid-containing peptides and bacterial transpeptidases can inform the design of new antibacterial agents that target cell wall synthesis.

Conceptual Model of Transpeptidase Inhibition

Caption: this compound as a potential competitive inhibitor of transpeptidase.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling protected peptides should be followed.[15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[15]

-

Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity for researchers in peptide chemistry and microbiology. Its unique structure, combining a standard N-protecting group with a biologically significant D-amino acid, makes it a useful tool for studying bacterial cell wall biosynthesis and for developing novel synthetic peptides. This guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, serving as a foundational resource for its effective use in the laboratory.

References

-

Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?. Retrieved from [Link]

- Liechti, G. W., Kuru, E., Hall, E., Kalinda, A., Brun, Y. V., & VanNieuwenhze, M. S. (2014). Imaging bacterial cell wall biosynthesis. Journal of visualized experiments : JoVE, (86), 51439.

- Oyama, K., Nishimura, S., Nonaka, Y., Kihara, K. I., & Hashimoto, T. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Macromolecules, 55(16), 7233–7242.

-

protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

-

Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c8cc02246a1.pdf. Retrieved from [Link]

-

PubChem. (n.d.). Z-Gly-Phe-Ala-OH. Retrieved from [Link]

- van den Berg, S. A., van der Vlist, J., van der Marel, G. A., Overkleeft, H. S., & Rutjes, F. P. (2012). Papain-specific activating esters in aqueous dipeptide synthesis. Chembiochem : a European journal of chemical biology, 13(9), 1319–1326.

- Ghuysen, J. M., Charlier, P., Coyette, J., Duez, C., Fonzé, E., Fraipont, C., … & Veithen, A. (2000). A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. Proceedings of the National Academy of Sciences, 97(11), 5707-5712.

-

Wiley-VCH. (n.d.). 6.3 Synthesis of Glycopeptides. Retrieved from [Link]

-

Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Papain Catalyzed Synthesis of Protected Amino Acid Amides. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Breaking down the cell wall: strategies for antibiotic discovery targeting bacterial transpeptidases. Retrieved from [Link]

-

Vaia. (n.d.). Draw all the steps in the synthesis of each peptide from individual amino acids: Gly-Ala. Retrieved from [Link]

-

Kyoto University Research Information Repository. (2022, August 8). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Retrieved from [Link]

-

PubChem. (n.d.). Z-D-Ala-Ala-OH. Retrieved from [Link]

- Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.

- Lambert, J. B., & Mazzola, E. P. (2019). Basic 1H- and 13C-NMR Spectroscopy. CRC press.

-

Kahne Lab. (n.d.). Cell wall biosynthesis. Retrieved from [Link]

- van Heijenoort, J. (2001). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS microbiology reviews, 25(2), 141-167.

-

Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. Retrieved from [Link]

- Albericio, F., & Subirós-Funosas, R. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Israel Journal of Chemistry, 53(9-10), 639-652.

- Numata, K., Osanai, M., & Yamaoka, T. (2016). Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. Polymers, 8(5), 189.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

-

Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

- Scheffers, D. J., & Pinho, M. G. (2005). Bacterial cell wall synthesis: new insights from localization studies. Microbiology and molecular biology reviews, 69(4), 585-607.

-

DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

AK LECTURES. (2015, March 17). Mechanism of Transpeptidase and Inhibition with Penicillin [Video]. YouTube. Retrieved from [Link]

-

Catalyst University. (2016, November 14). Penicillin: Mechanism of Inhibition of Transpeptidase [Video]. YouTube. Retrieved from [Link]

- Sauvage, E., & Terrak, M. (2016). Glycosyltransferases and Transpeptidases/Penicillin-Binding Proteins: Valuable Targets for New Antibacterials. Antibiotics, 5(1), 12.

-

National Center for Biotechnology Information. (n.d.). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved from [Link]

-

Vaia. (n.d.). Give the step by step mechanism for the reaction of glycine with alanine to form a dipeptide. Retrieved from [Link]

-

Knowledge at UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of alanine and its metal complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. Z-DL-ALA-OH | 4132-86-9 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. protocols.io [protocols.io]

- 10. microbenotes.com [microbenotes.com]

- 11. A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 14. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorunstar.com [biorunstar.com]

- 16. biovera.com.au [biovera.com.au]

Z-Gly-D-Ala-OH: A Technical Guide to Probing Bacterial Cell Wall Metabolism

Abstract

The bacterial cell wall, a structure vital for survival, presents a primary target for antimicrobial agents. Its core component, peptidoglycan (PG), is a dynamic polymer whose synthesis is a complex and highly regulated process. Understanding the intricacies of PG metabolism is paramount for the discovery and development of novel antibiotics. This in-depth technical guide focuses on Z-Gly-D-Ala-OH, a dipeptide probe that serves as a powerful tool for dissecting the mechanisms of bacterial cell wall biosynthesis. By mimicking the natural D-Alanyl-D-Alanine (D-Ala-D-Ala) substrate of Penicillin-Binding Proteins (PBPs), this compound offers a window into the crucial transpeptidation step of PG assembly. This guide provides a comprehensive overview of the theoretical underpinnings, practical applications, and detailed experimental protocols for utilizing this compound as a probe in bacterial cell wall research, catering to researchers, scientists, and drug development professionals.

Introduction: The Imperative of Understanding Bacterial Cell Wall Metabolism

The bacterial cell wall is a remarkable and essential organelle that encases the cytoplasmic membrane, providing structural integrity and protecting the bacterium from osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptide stems.[2][3] This unique structure is absent in eukaryotes, making the enzymes involved in its biosynthesis attractive targets for antibiotics.[3][4]

The rise of antibiotic resistance necessitates a deeper understanding of the fundamental processes of bacterial physiology, particularly the synthesis and remodeling of the cell wall. The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).[5] The final and critical step in this pathway is the cross-linking of adjacent peptide stems, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[6][7] This transpeptidation reaction imparts the necessary rigidity and strength to the cell wall.[6]

To investigate this crucial metabolic pathway, researchers employ a variety of tools, including molecular probes that can be incorporated into the cell wall, allowing for the visualization and quantification of its synthesis. This compound has emerged as a valuable probe due to its structural similarity to the natural D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II.[8][9] This mimicry allows it to interact with PBPs and serve as a reporter for their activity.

The Central Player: Peptidoglycan Biosynthesis

A foundational understanding of peptidoglycan biosynthesis is essential to appreciate the utility of this compound. The process can be broadly divided into three stages:

-

Cytoplasmic Synthesis of Precursors: The journey begins in the cytoplasm with the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.[2][5] This involves a series of enzymatic steps, culminating in the addition of a D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide.[10]

-

Membrane-Associated Steps: The UDP-MurNAc-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate (C55-P), at the inner leaflet of the cytoplasmic membrane, forming Lipid I.[2] Subsequently, a molecule of N-acetylglucosamine (GlcNAc) is added to create Lipid II. Lipid II, the complete peptidoglycan building block, is then flipped across the cytoplasmic membrane to the periplasmic space.

-

Periplasmic Polymerization and Cross-linking: In the periplasm, the disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by the glycosyltransferase activity of PBPs.[11] The final step, and the one of primary interest when using this compound, is the transpeptidation reaction. The transpeptidase domain of PBPs catalyzes the formation of peptide cross-links between adjacent glycan strands, releasing the terminal D-alanine in the process.[12] This cross-linking creates the robust, three-dimensional peptidoglycan sacculus.

Diagram of Peptidoglycan Biosynthesis Pathway

Caption: Overview of the major stages of peptidoglycan biosynthesis.

This compound as a Substrate Mimic